molecular formula C20H30N4O2 B2673530 1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione CAS No. 96368-56-8

1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione

Cat. No.: B2673530
CAS No.: 96368-56-8
M. Wt: 358.486
InChI Key: DGGVAGBSVYVLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione is a compound belonging to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings attached to a central carbon atom. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

1,10-bis(3,5-dimethyl-1H-pyrazol-1-yl)decane-1,10-dione is a compound belonging to the class of bis(pyrazolyl)methanes. This compound exhibits a range of biological activities that make it a subject of interest in medicinal and agricultural chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H30N4O2\text{C}_{20}\text{H}_{30}\text{N}_{4}\text{O}_{2}

This compound features two pyrazole rings connected by a decane chain with carbonyl groups at both ends. Its unique structure contributes to its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated significant anticancer properties of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against liver and lung carcinoma cell lines using the MTT assay. It showed an IC50 value of 5.35 µM against liver carcinoma and 8.74 µM against lung carcinoma cells, indicating potent activity compared to the standard drug Cisplatin (IC50 values of 3.78 µM and 6.39 µM respectively) .

The mechanism through which this compound exerts its biological effects involves:

  • Metal Coordination : As a ligand, it can form stable complexes with metal ions, influencing various biochemical pathways.
  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameIC50 (µM) - Liver CancerIC50 (µM) - Lung Cancer
This compound5.358.74
Cisplatin3.786.39
Bis(3,5-dimethylpyrazolyl)methaneTBDTBD

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Synthesis and Evaluation : A study synthesized various derivatives based on the pyrazole framework and evaluated their biological activities. It was found that modifications to the pyrazole rings could enhance anticancer activity .
  • Toxicity Assessment : The compound was assessed for toxicity against normal cells (MRC-5 lung fibroblast cells), showing low toxic effects which suggest a favorable safety profile for therapeutic use .

Properties

IUPAC Name

1,10-bis(3,5-dimethylpyrazol-1-yl)decane-1,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-15-13-17(3)23(21-15)19(25)11-9-7-5-6-8-10-12-20(26)24-18(4)14-16(2)22-24/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGVAGBSVYVLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCCCCCCCC(=O)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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